1,1'-Methylenebis(2,6-dichlorobenzene)

Analytical Chemistry Procurement Quality Control Reverse-Phase HPLC

1,1'-Methylenebis(2,6-dichlorobenzene) (IUPAC: 1,3-dichloro-2-[(2,6-dichlorophenyl)methyl]benzene) is a halogenated hydrocarbon belonging to the dichlorobenzene derivative subclass, characterized by two 2,6-dichlorophenyl rings joined by a methylene bridge (C13H8Cl4, MW 306.015 g/mol). Its predicted physicochemical profile includes a boiling point of 374.5 °C at 760 mmHg, a density of 1.413 g/cm³, and a high LogP of 6.48, indicating strong lipophilicity and low aqueous solubility.

Molecular Formula C13H8Cl4
Molecular Weight 306.0 g/mol
CAS No. 84604-90-0
Cat. No. B12652487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1'-Methylenebis(2,6-dichlorobenzene)
CAS84604-90-0
Molecular FormulaC13H8Cl4
Molecular Weight306.0 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)CC2=C(C=CC=C2Cl)Cl)Cl
InChIInChI=1S/C13H8Cl4/c14-10-3-1-4-11(15)8(10)7-9-12(16)5-2-6-13(9)17/h1-6H,7H2
InChIKeyHUNVCZYKHPLUQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1'-Methylenebis(2,6-dichlorobenzene) CAS 84604-90-0 Procurement Baseline


1,1'-Methylenebis(2,6-dichlorobenzene) (IUPAC: 1,3-dichloro-2-[(2,6-dichlorophenyl)methyl]benzene) is a halogenated hydrocarbon belonging to the dichlorobenzene derivative subclass, characterized by two 2,6-dichlorophenyl rings joined by a methylene bridge (C13H8Cl4, MW 306.015 g/mol) . Its predicted physicochemical profile includes a boiling point of 374.5 °C at 760 mmHg, a density of 1.413 g/cm³, and a high LogP of 6.48, indicating strong lipophilicity and low aqueous solubility [1][2]. The molecular framework and chlorine substitution pattern distinguish it from other dichlorinated diphenylmethanes and influence its reactivity, bioaccumulation potential, and handling requirements during procurement [2].

Why 1,1'-Methylenebis(2,6-dichlorobenzene) Cannot Be Simply Replaced by In-Class Dichlorodiphenylmethane Analogs


Professionals sourcing this compound for use as a synthetic intermediate cannot rely on generic dichlorodiphenylmethanes due to the critical influence of regiochemistry on downstream reaction pathways and product purity profiles. While we must explicitly note the absence of publicly accessible, quantitative head-to-head studies comparing 1,1'-methylenebis(2,6-dichlorobenzene) with its analogs (e.g., 2,4- or 2,5-dichloro isomers), the unique 2,6-chlorination pattern inherently creates a sterically congested environment around the methylene bridge . This directly impacts the compound's chromatographic retention (LogP 6.48) and predicted bioaccumulation (BCF ~10,410), properties that are highly sensitive to chlorine position and are not transferable to other isomers [1]. Researchers requiring a specific synthetic intermediate with defined substitution for structure-activity relationship (SAR) studies face the risk of generating non-equivalent products if an isomer is substituted, making exact identity verification critical during procurement [2].

Quantitative Differentiation Evidence for 1,1'-Methylenebis(2,6-dichlorobenzene) CAS 84604-90-0


Chromatographic Retention and Purity Validation: Newcrom R1 HPLC Method

A validated mixed-mode reverse-phase HPLC method using a Newcrom R1 column has been specifically developed for this compound. The method is scalable for preparative isolation of impurities and is suitable for pharmacokinetic applications where mass spectrometry detection (with formic acid replacing phosphoric acid) is required [1]. This application-specific separation profile directly enables procurement quality assessment, differentiating it from generic dichlorinated diphenylmethanes that may co-elute or require distinct method development. Quantitative retention data is available upon request from SIELC. Due to the proprietary algorithm, this must be considered a Supporting evidence item; a direct quantitative comparison with an isomer under identical conditions is not publicly available.

Analytical Chemistry Procurement Quality Control Reverse-Phase HPLC

Predicted Bioaccumulation and Environmental Fate: QSAR-Based BCF Estimation

EPA CompTox Dashboard's quantitative structure-activity relationship (QSAR) model predicts a bioconcentration factor (BCF) of 10,410 for this compound [1]. This high BCF value places it in a category of significant bioaccumulation potential, which has direct implications for waste handling, disposal regulations, and environmental risk assessment during procurement. As a class-level inference, the 2,6-dichloro substitution pattern on a relatively large aromatic framework drives this property. No quantitative BCF data for direct isomers (e.g., bis(2,4-dichlorophenyl)methane or bis(2,5-dichlorophenyl)methane) were found, but the predicted value serves as a baseline for risk categorization against regulatory thresholds.

Environmental Chemistry QSAR Regulatory Compliance

Global Market and Manufacturing Intelligence: Supply Chain Differentiation

A proprietary global market report identifies this compound as a distinct intermediate in the chemical supply chain with specific manufacturing technology development, capacity statistics, price trends, and downstream consumer analysis available for strategic procurement planning [1]. This level of market intelligence granularity demonstrates that the compound occupies a defined commercial niche, separate from broader classes of dichlorobenzenes. The report details production technics (including technical flow, cost estimation, and quality standards) that are specific to this CAS number, providing a procurement advantage over sourcing a generic, uncharacterized analog.

Supply Chain Market Analysis Procurement Intelligence

Verifiable Application Scenarios for 1,1'-Methylenebis(2,6-dichlorobenzene) CAS 84604-90-0


Impurity Profiling and Reference Standard Synthesis

Given the established scalable HPLC method for impurity isolation on mixed-mode columns, this compound can serve as a high-purity reference standard for monitoring by-product formation in reactions involving 2,6-dichlorobenzyl intermediates. Procurement of this specific isomer ensures accurate impurity tracking in pharmaceutical or agrochemical synthesis, where the 2,6-substitution pattern may arise as a dimeric side-product [1].

Environmental Fate and Bioaccumulation Studies

The predicted BCF of 10,410 via EPA CompTox QSAR identifies this compound as a candidate for experimental bioconcentration testing. Its procurement enables laboratory validation of in silico predictions and assessment of the environmental risk posed by 2,6-dichlorinated diphenylmethanes, directly tying to regulatory compliance studies [2].

Strategic Chemical Procurement and Supply Chain Benchmarking

Access to a detailed CAS-specific global market report allows industrial buyers to benchmark suppliers, negotiate pricing, and forecast availability for this niche intermediate. The report's inclusion of production technics and capacity statistics supports informed make-or-buy decisions in research and manufacturing settings [3].

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